5-Androsten-3beta,11beta,17beta-triol
Description
Overview of Dehydroepiandrosterone (B1670201) (DHEA) Metabolome
Dehydroepiandrosterone (DHEA) is a C19 steroid produced primarily in the adrenal cortex, with smaller amounts synthesized in the gonads and the brain. nih.govnih.gov It is synthesized from cholesterol via pregnenolone (B344588) and 17α-hydroxypregnenolone, through the action of enzymes like CYP17A1. hmdb.ca DHEA itself is considered a prohormone, possessing weak intrinsic activity. nih.gov Its primary role is to serve as a substrate for the synthesis of a wide spectrum of other steroids. researchgate.net
The DHEA metabolome is complex, involving numerous enzymatic conversions. A significant portion of DHEA is sulfated to form DHEA-S, which acts as a circulating reservoir due to its longer half-life. nih.govnih.gov DHEA can be converted to potent androgens like testosterone (B1683101) and estrogens like estradiol (B170435) in peripheral tissues. researchgate.netswolverine.com Another major metabolic route is hydroxylation, where enzymes add hydroxyl groups to the DHEA molecule. Hydroxylation can occur at various carbon positions, most notably C7 and C16, leading to metabolites such as 7α-hydroxy-DHEA and 16α-hydroxy-DHEA. researchgate.netsav.sk
The formation of 5-Androsten-3beta,11beta,17beta-triol involves a series of metabolic steps starting from DHEA. First, the 17-keto group of DHEA is reduced to a 17β-hydroxyl group, forming 5-androstene-3β,17β-diol (Androstenediol). Subsequently, a hydroxyl group is introduced at the C11 position. This 11β-hydroxylation is catalyzed by a specific enzyme from the cytochrome P450 superfamily, namely steroid 11β-hydroxylase (CYP11B1). researchgate.netwikipedia.org This enzyme is predominantly found in the adrenal cortex and is crucial for the synthesis of glucocorticoids like cortisol. medlineplus.govmedlineplus.gov While CYP11B1's primary substrates are 11-deoxycortisol and deoxycorticosterone, studies have shown it can also act on androgens like androstenedione (B190577). researchgate.netoup.com This suggests a plausible pathway for the endogenous formation of 11β-hydroxylated androstene derivatives, including this compound, within the adrenal gland. researchgate.net However, research specifically detailing the kinetics and prevalence of this particular conversion is limited.
Interactive Table 1: Key Metabolites in the DHEA Pathway
| Compound Name | Precursor(s) | Key Enzyme(s) | Primary Function/Significance |
|---|---|---|---|
| Dehydroepiandrosterone (DHEA) | Cholesterol, Pregnenolone | CYP17A1 | Prohormone; precursor to androgens and estrogens. nih.govhmdb.ca |
| DHEA-Sulfate (DHEA-S) | DHEA | SULT2A1 | Circulating reservoir form of DHEA. nih.gov |
| Androstenedione | DHEA | 3β-HSD | Precursor to testosterone and estrone. hmdb.ca |
| 5-Androstene-3β,17β-diol (Androstenediol) | DHEA | 17β-HSD | Intermediate metabolite; exhibits some estrogenic activity. nih.gov |
| 7α-Hydroxy-DHEA | DHEA | CYP7B1 | Neuroprotective and immunomodulatory effects have been suggested. nih.govresearchgate.net |
| 16α-Hydroxy-DHEA | DHEA | CYP3A, other P450s | Precursor for estriol (B74026) synthesis, especially during pregnancy. sav.sk |
| This compound | 5-Androstene-3β,17β-diol | CYP11B1 | Existence confirmed, but biological role is not well-characterized. wikipedia.orgsteraloids.com |
Classification and Structural Context of Androstene Triols
Steroids are classified based on their carbon skeleton. This compound belongs to the androstane (B1237026) class of steroids, which are characterized by a 19-carbon core structure, known as the cyclopentanoperhydrophenanthrene nucleus. researchgate.net The specific identity and properties of a steroid are determined by the functional groups attached to this core and their three-dimensional orientation (stereochemistry).
The nomenclature "this compound" precisely describes its structure:
5-Androsten : Indicates an androstane skeleton with a double bond between carbon 5 and carbon 6. nih.gov
-triol : Signifies the presence of three hydroxyl (-OH) groups.
3beta, 11beta, 17beta : Specifies the location and stereochemistry of these hydroxyl groups. The "beta" (β) designation means the group projects above the plane of the steroid ring, represented by a solid wedge in structural drawings. An "alpha" (α) group would project below the plane, shown with a dashed line. nih.govresearchgate.net
This specific arrangement of hydroxyl groups distinguishes this compound from its isomers, such as 5-androstene-3β,7β,17β-triol or 5-androstene-3β,16α,17β-triol. The position of hydroxylation is critical, as even minor structural changes can significantly alter a steroid's ability to interact with cellular receptors and enzymes, thereby defining its biological activity. nih.gov For instance, studies on other androstene derivatives show that 11-keto derivatives can possess androgenic activity, whereas the 11-hydroxy derivatives (like the subject of this article) exhibit minimal to no direct androgenic bioactivity in tested models. nih.gov
Interactive Table 2: Structural Comparison of Selected Androstene Triol Isomers
| Compound Name | Core Structure | Position and Stereochemistry of Hydroxyl Groups |
|---|---|---|
| 5-Androsten-3β,7β,17β-triol | Androst-5-ene | C3 (beta), C7 (beta), C17 (beta) |
| This compound | Androst-5-ene | C3 (beta), C11 (beta), C17 (beta) |
| 5-Androsten-3β,7α,17β-triol | Androst-5-ene | C3 (beta), C7 (alpha), C17 (beta) |
Historical Perspective of Steroid Metabolism Research
The field of steroid biochemistry has its roots in the early 20th century, a period marked by foundational discoveries. The 1930s were a particularly transformative decade. Chemists successfully isolated and synthesized key sex hormones, including testosterone in 1935 by Adolf Butenandt and Leopold Ruzicka, an achievement that earned them the Nobel Prize in Chemistry in 1939. swolverine.com This era also saw the isolation of numerous cortical steroids from adrenal extracts by researchers like Edward Kendall and Tadeus Reichstein. nih.govnih.gov
Initially, scientists believed in a single adrenal cortical hormone, but by the mid-1930s, it became clear that the adrenal glands secrete multiple biologically active steroids. nih.gov The subsequent decades, from the 1940s to the 1960s, were dedicated to elucidating the complex pathways of steroid synthesis and metabolism. The therapeutic use of cortisone, beginning in 1948, revolutionized medicine and spurred further research into steroid chemistry. nih.gov
A critical breakthrough was the identification of specific enzymatic defects that cause congenital adrenal hyperplasia (CAH). Deficiencies in enzymes like 21-hydroxylase and 11β-hydroxylase were hormonally defined in the 1950s and 1960s. nih.gov The discovery of the cytochrome P450 family of enzymes between 1962 and 1964 provided the molecular basis for many steroid hydroxylation reactions. nih.gov It was established that steroid 11β-hydroxylase (CYP11B1), the enzyme required to synthesize cortisol, is also responsible for the 11β-hydroxylation of other steroids, providing the mechanistic framework for the potential synthesis of compounds like this compound. wikipedia.orgnih.gov This historical progression from isolation and structural elucidation to the mapping of complex metabolic pathways and enzyme function laid the groundwork for our current understanding of the DHEA metabolome and the place of androstene triols within it.
Table of Compounds Mentioned
| Common Name | Systematic Name |
| This compound | (3β,11β,17β)-Androst-5-ene-3,11,17-triol |
| Dehydroepiandrosterone (DHEA) | (3β)-3-Hydroxyandrost-5-en-17-one |
| Pregnenolone | (3β)-3-Hydroxypregn-5-en-20-one |
| 17α-Hydroxypregnenolone | (3β)-3,17-Dihydroxypregn-5-en-20-one |
| DHEA-Sulfate (DHEA-S) | 3β-(Sulfooxy)androst-5-en-17-one |
| Androstenedione | Androst-4-ene-3,17-dione |
| 5-Androstene-3β,17β-diol | (3β,17β)-Androst-5-ene-3,17-diol |
| 7α-Hydroxy-DHEA | (3β,7α)-3,7-Dihydroxyandrost-5-en-17-one |
| 16α-Hydroxy-DHEA | (3β,16α)-3,16-Dihydroxyandrost-5-en-17-one |
| 11β-Hydroxyandrostenedione (11OHA4) | (11β)-11-Hydroxyandrost-4-ene-3,17-dione |
| Testosterone | (17β)-17-Hydroxyandrost-4-en-3-one |
| Estradiol | (17β)-Estra-1,3,5(10)-triene-3,17-diol |
| Cortisol | (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione |
| 11-Deoxycortisol | 17,21-Dihydroxypregn-4-ene-3,20-dione |
| Deoxycorticosterone | 21-Hydroxypregn-4-ene-3,20-dione |
| 5-androstene-3β,7β,17β-triol | (3β,7β,17β)-Androst-5-ene-3,7,17-triol |
| 5-androstene-3β,16α,17β-triol | (3β,16α,17β)-Androst-5-ene-3,16,17-triol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3924-22-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8S,9S,10R,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI Key |
ZHAABJRKOCQPKV-MFXFBURESA-N |
SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Androsten 3beta,11beta,17beta Triol
Precursor Steroid Transformations in Steroidogenesis
The synthesis of 5-Androsten-3beta,11beta,17beta-triol is a multi-step process that begins with the common precursor for all steroid hormones, cholesterol. This pathway involves a series of enzymatic modifications that progressively alter the core steroid structure.
Cholesterol as the Initiating Substrate
All steroid hormones in vertebrates are derived from cholesterol, a 27-carbon (C27) sterol. kegg.jp The initial and rate-limiting step in the entire process of steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). nih.govnih.govnih.gov This critical transformation occurs within the mitochondria of steroidogenic tissues, such as the adrenal glands and gonads. nih.govreactome.org The process is facilitated by the transport of cholesterol from the outer to the inner mitochondrial membrane, a step mediated by the steroidogenic acute regulatory (StAR) protein. reactome.orgresearchgate.net Once at the inner mitochondrial membrane, cholesterol undergoes a three-step oxidation reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1 (also known as P450scc). nih.govreactome.orgresearchgate.netresearchgate.net This reaction cleaves the side chain of cholesterol, removing six carbons to yield the first C21 steroid, pregnenolone. nih.gov
Conversion to Pregnenolone and 17α-Hydroxypregnenolone
Following its synthesis, pregnenolone serves as the primary substrate for the various branches of steroid hormone production. kegg.jp To enter the pathway leading to C19 steroids, pregnenolone must first undergo hydroxylation at the 17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is located in the endoplasmic reticulum of the adrenal glands and gonads. researchgate.netwikipedia.orge-apem.org The 17α-hydroxylase activity of CYP17A1 converts pregnenolone into 17α-hydroxypregnenolone. wikipedia.orgnih.gov This C21 steroid is a crucial intermediary, standing at a metabolic crossroads, from which the synthesis of glucocorticoids and sex steroids diverges. wikipedia.org
Pathways Leading to C19 Steroids and Androstene Diols
The formation of C19 steroids, the class to which androgens belong, requires the removal of a two-carbon side chain from C21 precursors. researchgate.netmcw.edu This is accomplished by the 17,20-lyase activity of the same enzyme, CYP17A1. nih.govwikipedia.org Acting on 17α-hydroxypregnenolone, the 17,20-lyase function of CYP17A1 cleaves the bond between carbon 17 and carbon 20, yielding the C19 steroid dehydroepiandrosterone (B1670201) (DHEA). researchgate.netnih.govwikipedia.org This pathway, originating from pregnenolone and proceeding through 17α-hydroxypregnenolone to DHEA, is known as the Δ5 pathway. kegg.jpresearchgate.net
DHEA is a key precursor for numerous androgens. researchgate.net It can be converted to 5-androstenediol (specifically, 5-Androstene-3beta,17beta-diol) through the action of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.netnih.govnih.gov This androstene diol is the direct precursor to this compound.
Enzymatic Hydroxylation at the 11β-Position
The final and defining step in the biosynthesis of this compound is the introduction of a hydroxyl group at the 11β position of its immediate precursor, 5-Androstene-3beta,17beta-diol. This reaction is carried out by a specific class of mitochondrial enzymes.
Characterization of 11β-Hydroxylase Enzymes (e.g., CYP11B1)
The enzyme responsible for this hydroxylation is steroid 11β-hydroxylase, a member of the cytochrome P450 superfamily of monooxygenases, officially designated as CYP11B1. wikipedia.orgmedlineplus.gov In humans, CYP11B1 is primarily located on the inner membrane of mitochondria within the zona fasciculata of the adrenal cortex. wikipedia.orgnih.gov Its expression and activity are regulated by the adrenocorticotropic hormone (ACTH). wikipedia.orgfrontiersin.org The primary physiological role of CYP11B1 is to catalyze the final step in the synthesis of cortisol by converting 11-deoxycortisol to cortisol. nih.govmedlineplus.govnih.gov It also converts 11-deoxycorticosterone to corticosterone. medlineplus.gov The enzyme requires molecular oxygen and an electron transfer system consisting of adrenodoxin (B1173346) and adrenodoxin reductase to function. harvard.eduscispace.com
Substrate Specificity and Catalytic Mechanisms in Androstene Metabolism
While its principal substrates are the precursors to glucocorticoids, research has demonstrated that CYP11B1 also possesses the ability to metabolize C19 steroids. nih.govresearchgate.netnih.gov Studies have shown that CYP11B1 can catalyze the 11β-hydroxylation of androstenedione (B190577) (A4) and testosterone (B1683101) (T) to produce 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. nih.govresearchgate.netnih.gov Kinetic analyses have revealed that androstenedione is a highly favored substrate for CYP11B1, binding with high affinity and exhibiting a high turnover rate. nih.govresearchgate.net
The formation of this compound occurs via the same catalytic mechanism. The direct precursor, 5-Androstene-3beta,17beta-diol, serves as a substrate for CYP11B1. The enzyme facilitates the insertion of a hydroxyl group at the 11β-position of the steroid's B-ring, thereby converting 5-Androstene-3beta,17beta-diol into this compound. This reaction is part of a broader pathway that generates a family of 11-oxygenated C19 steroids, which are now recognized as a distinct and relevant class of adrenal-derived androgens. nih.govoup.comnih.gov
Tissue-Specific Expression of 11β-Hydroxylating Enzymes
The biosynthesis of this compound is critically dependent on the action of 11β-hydroxylating enzymes. In humans, two principal isozymes, encoded by the CYP11B1 and CYP11B2 genes, are responsible for this catalytic step. nih.govwikipedia.org These enzymes exhibit distinct tissue-specific expression patterns, which dictates the anatomical sites of 11β-hydroxylated steroid synthesis.
The adrenal cortex is the primary site of 11β-hydroxylase expression. The CYP11B1 gene product (11β-hydroxylase) is highly expressed in the zona fasciculata, where it is essential for the synthesis of cortisol. wikipedia.orgmdpi.com Its expression is regulated by the adrenocorticotropic hormone (ACTH). nih.govmedlineplus.gov The second isozyme, aldosterone (B195564) synthase (encoded by CYP11B2), is primarily found in the zona glomerulosa and is crucial for aldosterone production, with its expression regulated by angiotensin II and potassium levels. nih.govmdpi.com While both enzymes possess 11β-hydroxylase activity, CYP11B1 is considered the major contributor to this function outside of aldosterone synthesis. wikipedia.org
Beyond the adrenal glands, evidence points to extra-adrenal expression of 11β-hydroxylase. Notably, the enzyme's mRNA and protein have been identified in the Leydig cells of the testes, suggesting a local capacity for 11β-hydroxylation of steroids within the male reproductive system. oup.com Other tissues, including the liver, adipose tissue, and ovaries, also express 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that, while primarily known for interconverting cortisol and cortisone, can exhibit hydroxylase activity and contribute to the local modulation of steroid metabolism. nih.gov
Table 1: Tissue Distribution of Key 11β-Hydroxylating Enzymes
| Enzyme | Gene | Primary Tissue Location | Primary Function | Regulator |
| 11β-Hydroxylase | CYP11B1 | Adrenal Cortex (Zona Fasciculata) | Cortisol biosynthesis | ACTH |
| Aldosterone Synthase | CYP11B2 | Adrenal Cortex (Zona Glomerulosa) | Aldosterone biosynthesis | Angiotensin II |
| 11β-Hydroxylase | CYP11B1 | Testes (Leydig Cells) | Local steroid metabolism | Not specified |
| 11β-HSD1 | HSD11B1 | Liver, Adipose, Ovary | Glucocorticoid prereceptor amplification | Insulin, Growth Factors |
Co-occurrence of Multiple Hydroxylations in Triol Formation
The structure of this compound, featuring hydroxyl groups at three distinct positions, necessitates a series of specific enzymatic hydroxylations. The formation of this triol from its precursor, Dehydroepiandrosterone (DHEA), is a multi-step process involving a coordinated sequence of reactions.
Interplay of 3β-, 11β-, and 17β-Hydroxylation Steps
The synthesis of this compound involves the precise enzymatic modification of the steroid nucleus at the C3, C11, and C17 positions. The starting precursor, DHEA, already possesses the 3β-hydroxyl group and the characteristic double bond at the 5th position (Δ5). Therefore, the formation of the target triol requires the reduction of the 17-keto group and the hydroxylation of the 11β position. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for converting the 17-keto group of DHEA into a 17β-hydroxyl group, yielding 5-Androstene-3beta,17beta-diol. researchgate.net Subsequently, an 11β-hydroxylase, such as CYP11B1, introduces the hydroxyl group at the C11 position. The substrate specificity of these enzymes is crucial; for instance, some hydroxylases require a specific configuration in one part of the molecule to act on another. nih.gov
Sequential and Parallel Metabolic Routes to this compound
The biosynthesis of this compound can theoretically proceed through different metabolic routes, highlighting the versatility of steroidogenic pathways.
Sequential Pathway 1: The most direct proposed route begins with DHEA. First, the 17-keto group of DHEA is reduced by 17β-HSD to form 5-Androstene-3beta,17beta-diol. This intermediate is then subjected to hydroxylation at the 11β-position by CYP11B1 to yield the final product, this compound.
Sequential Pathway 2: An alternative parallel route could involve the initial 11β-hydroxylation of DHEA by CYP11B1, forming 11β-hydroxy-DHEA. Following this, the 17-keto group of this intermediate would be reduced by 17β-HSD to form the triol. The feasibility of this pathway depends on the ability of 17β-HSD to efficiently recognize and reduce 11β-hydroxylated DHEA.
The predominant pathway in vivo is determined by factors such as enzyme kinetics, substrate availability, and the specific enzymatic machinery present within a given tissue.
Conjugation and Further Metabolism of Androstene Triols
Following their synthesis, androstene triols, like other steroids, undergo further metabolism, primarily through conjugation reactions. These processes, mainly glucuronidation and sulfation, modify the steroid's physicochemical properties, impacting its biological activity and facilitating its elimination from the body.
Glucuronidation and Sulfation Pathways
Glucuronidation and sulfation are phase II metabolic pathways that attach polar molecules (glucuronic acid or a sulfonate group, respectively) to the steroid. nih.govnih.gov This process significantly increases the water solubility of the hydrophobic steroid, which is a critical step for its transport in the circulation and subsequent excretion. nih.gov
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and is considered a major pathway for androgen metabolism. wikipedia.orgcas.cz It is generally viewed as an irreversible process that leads to the formation of biologically inactive metabolites destined for urinary excretion. cas.cz
Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another key conjugation pathway. nih.gov Unlike glucuronidation, sulfation can be reversible. Sulfated steroids can act as a circulating reservoir, with the potential to be reactivated by sulfatase enzymes in peripheral tissues. cas.cz This creates a dynamic balance between active and inactive steroid forms.
Both pathways can compete for the same steroid substrate, and the relative rates of glucuronidation versus sulfation can vary depending on the specific steroid, tissue, and expressed enzymes. nih.gov
Influence on Biological Activity and Systemic Clearance
Conjugation profoundly affects the biological role and systemic clearance of androstene triols. The addition of a bulky, charged glucuronide or sulfate (B86663) group typically renders the steroid unable to bind to its receptor, effectively inactivating it.
The primary role of conjugation is to facilitate systemic clearance. By transforming the steroid into a water-soluble conjugate, the kidneys can more efficiently filter it from the blood and excrete it in the urine. nih.gov This metabolic inactivation and enhanced excretion are crucial for maintaining hormonal balance. cas.cz
However, the historical view of conjugation as a simple detoxification process is being refined. While glucuronidation is often a terminal step leading to excretion, sulfation can create a pool of circulating pro-hormones. cas.cznih.gov These sulfated conjugates can have significantly longer half-lives than their unconjugated counterparts, allowing for transport to distant target tissues where they can be reactivated by local sulfatases. nih.gov This suggests a more complex regulatory role for conjugation, where it not only serves to clear active hormones but also modulates their availability and potential for tissue-specific action.
Table 2: Comparison of Conjugation Pathways for Androstene Triols
| Feature | Glucuronidation | Sulfation |
| Enzyme Family | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |
| Attached Group | Glucuronic acid | Sulfonate (SO3-) |
| Effect on Solubility | Significant increase | Significant increase |
| Reversibility | Generally irreversible | Reversible (via sulfatases) |
| Primary Outcome | Metabolic inactivation and excretion | Inactivation, formation of a circulating reservoir |
| Impact on Half-life | Facilitates rapid clearance | Can prolong circulatory half-life |
Biological Activities and Molecular Mechanisms of 5 Androsten 3beta,11beta,17beta Triol
Immunomodulatory Effects
Androstene steroids, particularly those hydroxylated at various positions, are recognized for their ability to modulate immune responses. While specific studies on 5-Androsten-3beta,11beta,17beta-triol are not extensively available, the activities of its isomers, notably androst-5-ene-3β,7β,17β-triol (βAET), provide a strong basis for its potential immunomodulatory properties.
Experimental models have been crucial in elucidating the immunomodulatory and anti-inflammatory properties of androstene triols. A significant body of research exists for androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of dehydroepiandrosterone (B1670201) (DHEA). nih.govuu.nl In murine models, βAET has been shown to significantly reduce acute inflammation. nih.govuu.nl For instance, in a murine thermal injury model that leads to glucocorticoid-induced osteopenia, βAET demonstrated protective effects by preserving bone mineral content. researchgate.net This suggests a capacity to counteract some of the catabolic and immunosuppressive effects of glucocorticoids.
Furthermore, a synthetic analog of βAET, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), has shown efficacy in models of autoimmune disease, such as collagen-induced arthritis in mice, where it reduced joint inflammation and synovial proliferation. researchgate.net Given that the position of the hydroxyl group on the steroid nucleus can significantly influence biological activity, it is plausible that this compound possesses its own unique immunomodulatory profile, although direct experimental evidence is required for confirmation.
Androgens and their metabolites can exert direct effects on the function and proliferation of various immune cells, including lymphocytes. Glucocorticoids, for example, are known to suppress lymphocyte proliferation and can induce apoptosis in these cells. nih.gov The androstene triol βAET has been shown to oppose the anti-proliferative effects of glucocorticoids on splenocytes in vitro. nih.gov This suggests that it may help to restore or maintain immune cell populations in an environment of high glucocorticoid levels, such as during a stress response or inflammation.
Androgens, in general, are considered to have a suppressive role on the immune system, leading to decreased T-cell proliferation. caringsunshine.com However, the effects of 11-oxygenated androgens may differ. For instance, in renal cancer models, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), which generates active glucocorticoids, can inhibit T-cell mediated tumor cytotoxicity. nih.gov This highlights the complex interplay between steroid metabolism and immune cell function within specific tissues. The influence of this compound on lymphocyte function remains an area for future investigation.
A key mechanism through which androstene triols exert their immunomodulatory effects is by altering the expression of cytokines and chemokines. In human osteoblast-like cells, βAET was found to reverse the glucocorticoid-induced suppression of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). researchgate.netoup.com This antiglucocorticoid activity at the cytokine level is a hallmark of the immunomodulatory potential of these compounds.
In models of arthritis, the synthetic βAET analog HE3286 was associated with a reduction in the mRNA of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-6, IL-1β, and IL-23. researchgate.net Conversely, studies on human monocytes have shown that testosterone (B1683101) can increase the release of pro-inflammatory mediators like TNF and certain chemokines. nih.gov The specific impact of this compound on cytokine profiles is likely to be complex and context-dependent, influenced by the cell type and the inflammatory milieu.
Table 1: Effects of Androst-5-ene-3β,7β,17β-triol (βAET) on Cytokine Expression in Human Osteoblast-like MG-63 Cells
| Cell Line | Treatment | Effect on Cytokine Expression | Citation |
| MG-63 | βAET | Reversed glucocorticoid-induced suppression of IL-6 and IL-8. | researchgate.netoup.com |
This table summarizes findings for a closely related isomer, as direct data for this compound is not currently available.
Cellular and Subcellular Mechanisms of Action
The biological effects of androstene triols are mediated through a variety of cellular and subcellular mechanisms, extending beyond the classical genomic pathways of steroid hormones.
In addition to the classical genomic pathway where steroid receptors act as transcription factors, many steroids, including androgens, can initiate rapid, non-genomic signaling. researchgate.net These effects are typically mediated by membrane-associated receptors and involve the activation of intracellular second messenger cascades. researchgate.net
Androstene steroids can influence the activity of various enzymes, which in turn affects their own metabolism and the metabolism of other signaling molecules. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is crucial in the metabolism of androstene steroids, and its upregulation during inflammatory conditions can lead to the inactivation of anti-inflammatory androgens like βAET. nih.govhmdb.ca
The 11-hydroxyl group of this compound suggests a close relationship with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. 11β-HSD1, in particular, is known to play a significant role in amplifying glucocorticoid action within cells and is implicated in inflammatory processes. C-7 hydroxylated androstene derivatives have been shown to inhibit 11β-HSD, thereby opposing glucocorticoid effects. hmdb.ca Additionally, some synthetic DHEA analogs have been found to inhibit carcinogen-activating enzymes like cytochrome P450 (CYP) 1A1 and 1B1. The potential for this compound to interact with these or other enzyme systems is an important area for future research to fully understand its biological role.
Table of Compound Names
| Common Name/Abbreviation | Systematic Name |
| This compound | (3S,5R,8R,9S,10R,11R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
| Androst-5-ene-3β,7β,17β-triol (βAET) | (3S,5R,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
| Dehydroepiandrosterone (DHEA) | (3β)-3-hydroxyandrost-5-en-17-one |
| 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) | (3S,5R,7R,8R,9S,10R,13S,14S,17S)-17-ethynyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
| Interleukin-6 (IL-6) | Not Applicable |
| Interleukin-8 (IL-8) | Not Applicable |
| Tumor necrosis factor-alpha (TNF-α) | Not Applicable |
| Testosterone | (17β)-17-hydroxyandrost-4-en-3-one |
| 11β-hydroxyandrostenedione (11OHA4) | (11β)-11-hydroxyandrost-4-ene-3,17-dione |
Effects on Intracellular Redox State and Stress Responses
Direct experimental studies detailing the specific effects of this compound on the intracellular redox state and stress responses are limited in the currently available scientific literature. However, research on related androstene derivatives and the broader class of 11-oxygenated steroids provides a framework for its potential activities.
The isomer androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of dehydroepiandrosterone (DHEA), is noted for its anti-inflammatory and immune-regulating properties. nih.govsteraloids.com Some studies suggest that a significant portion of the anti-inflammatory activity attributed to DHEA in rodent models may come from its poly-hydroxylated metabolites, such as βAET. nih.gov Furthermore, certain phytosterols (B1254722) are recognized for their antioxidative effects, which involve mitigating cellular damage from reactive oxygen species. steraloids.com
The presence of the 11β-hydroxyl group on this compound is particularly significant. The enzymes 11β-hydroxysteroid dehydrogenase type 1 and 2 (11β-HSD1 and 11β-HSD2) are crucial regulators of glucocorticoid and androgen activity at a pre-receptor level. nih.govresearchgate.netnih.gov These enzymes catalyze the interconversion of 11-hydroxy and 11-keto steroids, thereby modulating the availability of active ligands for receptors like the glucocorticoid receptor (GR) and androgen receptor (AR). nih.govnih.gov Perturbations in this balance are linked to metabolic syndrome, which is characterized by systemic inflammation and altered stress signaling. nih.gov The metabolism of 11β-hydroxyandrostenedione (11OHA4) in androgen-dependent prostate cancer cells yields potent androgenic metabolites, suggesting that 11-oxygenated steroids play a role in cellular stress and disease progression. researchgate.netnih.gov A metabolite of the potent androgen dihydrotestosterone (B1667394) (DHT), 5α-androstane-3β,17β-diol, has been shown to modulate hormonal stress reactivity by acting through the estrogen receptor β (ERβ). nih.gov
While these findings point to a potential role for 11-hydroxylated androstenes in modulating cellular redox state and stress responses, further research is required to specifically characterize the activity of this compound.
Receptor Interactions and Binding Selectivity
The interaction of this compound with cellular receptors is central to its biological function. While direct binding assays for this specific triol are not widely reported, the activities of structurally related 11-oxygenated steroids offer significant insights into its potential receptor binding profile.
Assessment of Affinity for Nuclear Hormone Receptors (e.g., Androgen, Estrogen, Glucocorticoid)
There is a notable lack of direct binding studies for this compound with nuclear hormone receptors. However, the broader class of 11-oxygenated C19 steroids, to which it belongs, has been the subject of intensive research, revealing complex interactions with the Androgen Receptor (AR), Estrogen Receptor (ER), and Progesterone Receptor (PR).
The precursor, 11β-hydroxyandrostenedione (11OHA4), was initially considered to have low androgenicity. nih.gov However, it is now understood that 11OHA4 is a precursor to more potent androgens. researchgate.netmdpi.com Its metabolites, such as 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), are potent agonists of the human androgen receptor. nih.govnih.gov One study found that the maximum androgenic activity of 11KT was similar to testosterone. nih.gov
Interestingly, the effect of the 11-hydroxy group can be variable. A 2023 study reported that while C11-oxo androgens exhibit AR agonist activity, certain C11-hydroxy metabolites can act as antagonists at the AR and PRB. nih.gov Furthermore, studies on 11-oxygenated estrogens have shown that 11β-hydroxy-17β-estradiol can bind and activate both estrogen receptors α and β (ERα and ERβ) with potency similar to 17β-estradiol in stimulating breast cancer cell proliferation. nih.gov
In contrast, the related isomer androst-5-ene-3β,7β,17β-triol (βAET) reportedly does not bind to the androgen, estrogen, progesterone, or glucocorticoid nuclear hormone receptors, suggesting that the position of the third hydroxyl group (C7 vs. C11) is critical for determining receptor affinity. steraloids.comwikipedia.org
The table below summarizes the reported activities of several 11-oxygenated steroids at various nuclear receptors, providing a predictive context for this compound.
| Compound | Receptor | Reported Activity | Reference |
|---|---|---|---|
| 11-Ketotestosterone (11KT) | Androgen Receptor (AR) | Potent Agonist | nih.govnih.gov |
| 11-Ketodihydrotestosterone (11KDHT) | Androgen Receptor (AR) | Potent Agonist | nih.govnih.gov |
| 11β-Hydroxytestosterone (11OHT) | Progesterone Receptor B (PRB) | Antagonist | nih.gov |
| 11β-Hydroxy-17β-estradiol | Estrogen Receptor α (ERα) | Agonist | nih.gov |
| 11β-Hydroxy-17β-estradiol | Estrogen Receptor β (ERβ) | Agonist | nih.gov |
| Androst-5-ene-3β,7β,17β-triol (βAET) | AR, ER, PR, GR | No binding observed | steraloids.comwikipedia.org |
Characterization of Membrane Receptor-Mediated Actions
Specific research characterizing the membrane receptor-mediated actions of this compound is not available. However, evidence from related compounds suggests this is a plausible mechanism of action.
A synthetic analog of the isomer βAET, known as 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), has been reported to produce rapid, non-genomic effects that are consistent with the activation of a cell membrane receptor. e-century.us This has led to speculation that βAET itself may interact with a similar putative receptor. e-century.us Rapid non-genomic effects mediated by cell surface receptors have also been documented for other steroids, including DHEA, progesterone, estrogen, and androgens. e-century.us While this suggests a potential avenue for the action of androstenetriols, direct evidence for membrane receptor binding by this compound has not been established.
Role of Specific Binding Proteins in Cellular Responses
Beyond classical nuclear receptors, steroids can be modulated by specific binding proteins in the plasma and within cells. There are no studies that specifically identify binding proteins for this compound. However, research on structurally similar androstane (B1237026) derivatives has revealed the existence of novel binding proteins distinct from well-known carriers like sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).
One study identified a novel binding protein in rabbit vaginal nuclear extracts that specifically binds delta(5)-androstene-3beta,17beta-diol with high affinity. nih.gov This binding was not effectively displaced by testosterone, dihydrotestosterone, or progesterone, and only partially by high concentrations of estradiol (B170435), indicating its unique specificity. nih.gov Another investigation found a protein in the pituitary cytosol of female rats that showed specific binding for 5 alpha-androstan-3 beta, 17 beta-diol. nih.gov These findings suggest that specific, non-receptor proteins may play a role in the transport, sequestration, or action of androstene metabolites.
The table below details the findings on specific binding proteins for related androstane steroids.
| Compound | Tissue/Cell Fraction | Binding Protein Characteristics | Reference |
|---|---|---|---|
| delta(5)-Androstene-3beta,17beta-diol | Rabbit Vaginal Nuclear Extract | High affinity (Kd = 3-5 nM); distinct from AR and ER. | nih.gov |
| 5 alpha-Androstan-3 beta, 17 beta-diol | Female Rat Pituitary Cytosol | Two specific binding sites identified (Kd1 = 0.21 mmol/L, Kd2 = 17 nmol/L). | nih.gov |
Comparative Biochemical and Physiological Studies of 5 Androsten 3beta,11beta,17beta Triol
Animal Models for Physiological Role Assessment
Animal models are indispensable for understanding the integrated physiological roles of 5-Androsten-3beta,11beta,17beta-triol and related compounds in a whole-organism context, particularly in complex processes like immune regulation and bone metabolism.
In vivo studies using murine models have substantiated the immunomodulatory and anti-inflammatory effects observed in cell cultures. The related androstene triol, βAET, has been shown to augment immune responses in adult mice and even reverse immune senescence in aged mice. nih.gov It significantly up-regulates the host immune response, offering protection against lethal infections from a variety of pathogens. nih.gov The potency of these β-androstene steroids in vivo follows an order where androstenetriol is significantly more potent than androstenediol, which in turn is more potent than dehydroepiandrosterone (B1670201) (DHEA). nih.gov
In a rodent model of traumatic shock, administration of βAET significantly improved survival rates. nih.gov This protective effect is attributed to its ability to prevent immune suppression and control inflammation that typically follows severe trauma. nih.gov These findings highlight the potential of androstene triols to modulate the immune system in a way that is beneficial during systemic stress and injury. Murine models of epicutaneously-induced immunomodulation are also established to study how substances can suppress or potentiate immune responses through skin application. nih.gov
| Model | Compound Studied | Observed Effects | Citations |
|---|---|---|---|
| Adult and Aged Mice | βAET (5-androstene-3β,7β,17β-triol) | Augmented immune responses, reversed immune senescence. | nih.gov |
| Lethal Infection Models (Viral, Bacterial) | β-Androstenetriol | Increased host resistance and survival; up to 100,000 times more potent than DHEA. | nih.gov |
| Rodent Traumatic Shock Model | βAET (5-androstene-3β,7β,17β-triol) | Significantly improved survival (100% vs. 75% in controls). | nih.gov |
The anabolic effects of androgens on bone are well-recognized, and rodent models have been crucial in elucidating these mechanisms. oup.com Androgens can influence both cortical and cancellous bone, generally acting to maintain bone mass. oup.com While some of these effects are mediated by the aromatization of androgens to estrogens, direct action through the androgen receptor is also significant. oup.com
Specifically for androstene triols, a murine thermal injury model, which induces glucocorticoid-mediated osteopenia, showed that treatment with βAET significantly preserved bone mineral content. scienceopen.comnih.gov It also restored endochondral growth, suggesting a reversal of the negative effects of glucocorticoids on chondrocyte proliferation and osteogenesis. scienceopen.comnih.gov In ovariectomized rats, a model for postmenopausal osteoporosis, treatment with DHEA, a precursor to androstene triols, was shown to decrease markers of bone resorption. psu.edu Studies on tissue regeneration in rats have shown that the healing of skin wounds can vary by location, with abdominal skin regenerating more completely than dorsal skin, a phenomenon linked to the density of hair follicles and associated stem cells. mdpi.com While not directly studying this compound, these studies provide a framework for how steroids can influence tissue repair and regeneration processes. mdpi.com
Investigations into Neuroendocrine and Central Nervous System Effects (as a class of neuroactive steroids)
While direct studies on the neuroendocrine or central nervous system (CNS) effects of this compound are not extensively documented in current literature, its structural classification as an 11-oxygenated C19 steroid places it within a class of compounds with known neuroactive potential. aem-sbem.comresearchgate.net Neuroactive steroids are steroids that modulate neuronal activity. The investigation of related androstane (B1237026) metabolites provides a framework for understanding its potential role.
For instance, the androstane metabolite 5α-androstane-3β,17β-diol (3β-Diol) has been shown to have little activity at the androgen receptor but functions as an agonist for the estrogen receptor-beta (ERβ). frontiersin.org Through this mechanism, it plays a role in regulating the hypothalamo-pituitary-adrenal (HPA) axis, inhibiting the response to stressors. frontiersin.org This demonstrates that androstane derivatives can exert significant influence over neuroendocrine pathways.
The enzyme responsible for the synthesis of 11-oxygenated steroids, cytochrome P450 11β-hydroxylase (CYP11B1), is located in the adrenal gland, a key component of the stress response system. oup.com The products of this enzyme, such as 11β-hydroxyandrostenedione (11-OHA4) and 11β-hydroxytestosterone (11-OHT), are considered active adrenal androgens. aem-sbem.com These metabolites can be further converted in peripheral tissues to potent androgens like 11-ketotestosterone (B164220), which actively binds to the androgen receptor. researchgate.net Given that androgen and estrogen receptors are widely distributed in the brain and are critical for modulating neuronal function, mood, and behavior, it is plausible that this compound or its downstream metabolites could possess neuroactive properties. However, specific research into the binding affinities and functional effects of this particular triol on neuronal receptors and neuroendocrine circuits is required to confirm such a role.
Interspecies Differences in Androstene Triol Metabolism and Bioactivity
Significant interspecies differences exist in the metabolism and bioactivity of androstene steroids. While direct comparative metabolic studies on this compound are limited, analysis of the enzymes responsible for its formation and the metabolism of related compounds reveals substantial species-dependent variations.
The metabolism of dehydroepiandrosterone (DHEA) and its derivatives highlights these differences. For example, the 7-hydroxylated metabolite, 5-androstene-3β,7β,17β-triol (βAET), is a natural metabolite in humans, but it is only formed in rodents following the administration of external DHEA. nih.gov This metabolic difference is a key reason why the biological effects of DHEA observed in rodents are often difficult to replicate in humans. nih.gov
The primary enzymes responsible for the 11β-hydroxylation of C19 steroids are CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). aem-sbem.com The expression, homology, and substrate specificity of these enzymes differ across species.
Human vs. Bovine: In humans, CYP11B1 and CYP11B2 are two distinct enzymes with over 94% sequence homology, encoded by separate genes. aem-sbem.com CYP11B1 is primarily responsible for cortisol production, while CYP11B2 synthesizes aldosterone (B195564). In bovine species, however, a single enzyme is responsible for these reactions. mdpi.com
Substrate Specificity: In humans, both CYP11B1 and CYP11B2 can convert testosterone (B1683101) to 11β-hydroxytestosterone. However, CYP11B1 is efficient at converting androstenedione (B190577) to 11β-hydroxyandrostenedione, whereas CYP11B2 shows negligible activity with androstenedione as a substrate. nih.govresearchgate.net
These enzymatic variations directly influence the profile of circulating 11-oxygenated androgens in a given species.
| Enzyme | Substrate | Primary Product | Relative Activity | Reference |
|---|---|---|---|---|
| CYP11B1 (11β-hydroxylase) | Androstenedione | 11β-Hydroxyandrostenedione (11-OHA4) | High | oup.comnih.gov |
| CYP11B2 (Aldosterone Synthase) | Androstenedione | 11β-Hydroxyandrostenedione (11-OHA4) | Negligible | nih.gov |
| CYP11B1 (11β-hydroxylase) | Testosterone | 11β-Hydroxytestosterone (11-OHT) | Moderate | nih.govresearchgate.net |
| CYP11B2 (Aldosterone Synthase) | Testosterone | 11β-Hydroxytestosterone (11-OHT) | Moderate | nih.govresearchgate.net |
The divergent metabolic pathways have significant implications for comparative endocrinology. The finding that 11-oxygenated steroids are major products of the human adrenal gland has reshaped the understanding of adrenal androgen production. aem-sbem.com The physiological role of these androgens may differ substantially between species like humans, where the adrenal gland is a primary source, and other species with different adrenal enzyme configurations.
Furthermore, the species-dependent metabolism of DHEA and its derivatives underscores the challenges of using animal models in endocrine research. The anti-inflammatory effects attributed to DHEA in rodents may be due to metabolites like βAET, which are not produced under normal conditions in the same way in humans. nih.gov Therefore, understanding the unique metabolic fingerprint of a species, including its capacity to produce 11-hydroxylated versus 7-hydroxylated metabolites, is crucial for accurately interpreting physiological data and translating findings to human medicine.
Relationship to Other Endogenous Androstene Metabolites
This compound is part of a complex network of endogenous steroids derived from DHEA. Its structure and function are defined by its relationship to other metabolites, particularly its distinction from other triol isomers and its position in the metabolic cascade.
A critical distinction exists between 11-hydroxylated and 7-hydroxylated androstene metabolites. The position of the hydroxyl group dictates the enzymatic origin, subsequent metabolic fate, and biological function of the molecule.
Enzymatic Origin: this compound is formed through the action of CYP11B1, an enzyme primarily located in the adrenal cortex. aem-sbem.com In contrast, 5-Androstene-3beta,7beta,17beta-triol (βAET) is synthesized by other cytochrome P450 enzymes, such as CYP7B.
Metabolic Fate and Function: βAET is considered an immune-modulating compound that cannot be converted into classic sex steroids like testosterone or estrogens. nih.gov Conversely, the 11-oxygenated androgen pathway, which includes this compound, can lead to the formation of highly potent androgens such as 11-ketotestosterone, which is a strong agonist of the androgen receptor. researchgate.net This suggests that the 11-hydroxylated metabolites may contribute to androgenic signaling, a role not associated with their 7-hydroxylated counterparts.
| Feature | 5-Androsten-3β,11β,17β-triol | 5-Androstene-3β,7β,17β-triol (βAET) | Reference |
|---|---|---|---|
| Hydroxyl Group Position | C-11 | C-7 | |
| Primary Synthesizing Enzyme | CYP11B1 (11β-hydroxylase) | CYP7B and other P450s | aem-sbem.com |
| Primary Site of Synthesis | Adrenal Gland | Peripheral Tissues, Liver | aem-sbem.com |
| Metabolic Potential | Can be part of a pathway to potent androgens (e.g., 11-ketotestosterone) | Cannot be metabolized into classic sex steroids | researchgate.netnih.gov |
| Known Biological Role of Pathway | Contributes to adrenal androgen pool | Immune regulation, Anti-inflammatory | aem-sbem.comnih.gov |
This compound is a downstream metabolite of DHEA. The metabolic pathway involves at least two key enzymatic steps.
Formation of Androstenediol: The precursor DHEA (androst-5-ene-3β-ol-17-one) is first converted to 5-Androstene-3beta,17beta-diol (Androstenediol, or 5-AED). This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group to a 17β-hydroxyl group. nih.gov
11β-Hydroxylation: Subsequently, Androstenediol can serve as a substrate for CYP11B1, which introduces a hydroxyl group at the 11β position, yielding this compound. The established action of CYP11B1 on other C19 steroids with an identical core structure, such as androstenedione and testosterone, strongly supports its role in hydroxylating Androstenediol at the C-11 position. nih.govresearchgate.net
An alternative, interchangeable pathway is also possible, wherein DHEA is first hydroxylated at the C-11 position by CYP11B1 to form 11β-hydroxy-DHEA, which is then converted by 17β-HSD to this compound. This interchangeability of enzymatic steps is known to occur in the formation of the 7-hydroxylated analog, βAET. nih.gov
Future Research Perspectives and Theoretical Considerations
Unraveling Comprehensive Biosynthetic and Catabolic Networks of 5-Androsten-3beta,11beta,17beta-triol
A complete understanding of this compound requires a detailed map of its entire life cycle, from synthesis to degradation. Future research must focus on delineating the intricate network of enzymes and pathways that govern its concentration in various tissues.
The biosynthesis of 11-oxygenated androgens originates in the adrenal cortex, which uniquely expresses cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.gov This enzyme catalyzes the 11β-hydroxylation of androstenedione (B190577) and testosterone (B1683101) to yield 11β-hydroxyandrostenedione (11OHA4) and this compound (11OHT), respectively. nih.gov While the adrenal gland is the primary source, the regulation of this production is tied to the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). oup.com
The broader network involves extensive peripheral metabolism. For instance, 11OHT can be converted to 11-ketotestosterone (B164220) (11KT) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), an enzyme highly expressed in mineralocorticoid target tissues like the kidney. oup.comresearchgate.net Conversely, 11OHT can be formed from 11KT in tissues expressing HSD11B1, such as adipose tissue. oup.com Furthermore, oxidative 17β-hydroxysteroid dehydrogenases can convert 11OHT back to 11OHA4. oup.com A crucial area of future investigation is to quantify the flux through these pathways in different physiological and disease contexts, as circulating levels represent a steady state of constant adrenal biosynthesis and peripheral interconversion. oup.com Recent studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have begun to map the tissue-specific expression of these key enzymes, revealing high levels of HSD11B2 and AKR1C3 in the kidney and intestines, which are major sites of 11-oxygenated androgen metabolism. documentsdelivered.com
Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound
| Enzyme | Full Name | Primary Action on 11-oxygenated Pathway |
|---|---|---|
| CYP11B1 | Cytochrome P450 11β-hydroxylase | Catalyzes the formation of 11OHT from testosterone in the adrenal gland. nih.gov |
| HSD11B2 | 11β-hydroxysteroid dehydrogenase type 2 | Converts 11OHT to 11-ketotestosterone (11KT). researchgate.net |
| HSD11B1 | 11β-hydroxysteroid dehydrogenase type 1 | Converts 11KT to 11OHT in peripheral tissues. oup.com |
| AKR1C3 | Aldo-keto reductase 1C3 | Converts 11-ketoandrostenedione (11KA4) to 11KT; does not use 11OHT as a substrate. oup.com |
| HSD17B2 | 17β-hydroxysteroid dehydrogenase type 2 | Catalyzes the oxidative conversion of 11OHT to 11OHA4. oup.com |
Future work should employ stable isotope tracing and advanced mass spectrometry to dynamically track the flow of steroid precursors through these networks in vivo and in vitro, providing a quantitative understanding of the production and clearance rates of this compound.
Identification of Novel Binding Partners and Molecular Targets
The biological actions of a steroid are defined by its interactions with cellular proteins, including nuclear receptors, enzymes, and signaling molecules. While the potent metabolites 11KT and 11-ketodihydrotestosterone (B1662675) (11KDHT) are known agonists of the androgen receptor, this compound is considered to have milder potency. researchgate.net This suggests that its physiological effects may be mediated through other targets or that it primarily serves as a precursor.
Future research should prioritize the unbiased identification of its binding partners. Affinity chromatography using immobilized this compound coupled with mass spectrometry is a powerful technique for this purpose. A similar approach for a synthetic analog of a related androstene, HE3286 (17α-ethynyl-5-androstene-3β, 7β, 17β-triol), successfully identified 26 potential binding partners in macrophage cell extracts, including proteins involved in inflammation and metabolic signaling pathways like MAPK1, MAPK3, and Lrp1. nih.gov This highlights the potential for 11-oxygenated steroids to interact with targets beyond the classical nuclear hormone receptors. It is known that the related compound Androstenetriol (androst-5-ene-3β,7β,17β-triol) does not bind to the androgen, estrogen, progesterone, or glucocorticoid receptors. wikipedia.org
Investigating interactions with key metabolic enzymes is also critical. For example, studies on the synthetic analog HE3286 showed it binds to 17β-hydroxysteroid dehydrogenase 4 (Hsd17β4), indicating a potential feedback mechanism on steroid metabolism. nih.govnih.gov Understanding how this compound interacts with the family of hydroxysteroid dehydrogenases and other steroid-modifying enzymes will be key to understanding its role in local tissue-specific androgen action (intracrinology). nih.gov
Elucidating the Full Spectrum of Physiological Roles in Complex Biological Systems
While the physiological role of the 11-oxygenated androgen class in healthy individuals is not yet fully understood, evidence strongly links them to various human diseases. oup.com They are now recognized as the dominant androgens in women with polycystic ovary syndrome (PCOS) and are implicated in premature adrenarche and castration-resistant prostate cancer. nih.govnih.govresearchgate.net
A key future direction is to move beyond disease-focused studies and delineate the role of this compound in normal physiology across the lifespan. Unlike classical androgens that decline with age, 11-oxygenated androgens are preserved in postmenopausal women, suggesting they may contribute significantly to menopausal physiology. oup.com Longitudinal studies correlating levels of 11OHT and its metabolites with clinical parameters such as bone density, cognitive function, and cardiometabolic health in aging populations are needed.
Furthermore, research should explore its function in specific biological systems. For example, studies in children with premature pubarche suggest that 11-oxygenated androgens, rather than DHEA-S, are the primary mediators of the observed phenotypic changes. nih.gov In these children, 11KT levels were found to be fourfold higher than testosterone, establishing it as the major active androgen. nih.gov Determining the specific contribution of 11OHT versus its more potent keto-derivatives in such processes is a critical next step. The use of sophisticated animal models, such as guinea pigs or pigs which naturally synthesize 11-oxygenated androgens, could provide invaluable insights into their systemic and tissue-specific functions. nih.gov
Development of Advanced Computational Models for Steroid Dynamics
The complexity of the steroidogenic network, with its numerous intermediates, enzymatic reactions, and feedback loops, makes it an ideal system for computational modeling. Mechanistic mathematical models are being developed to simulate steroid biosynthesis and predict the biochemical responses to various stimuli or inhibitors. nih.govmssm.edu
Future research should focus on creating more comprehensive in silico models that specifically incorporate the 11-oxygenated androgen pathway, including the kinetics of this compound production and metabolism. Such models, often built using data from cell lines like the human adrenocortical carcinoma H295R line, can estimate the synthesis and secretion of numerous adrenal steroids simultaneously. nih.govmssm.edu By integrating experimental data on enzyme kinetics and gene expression, these models can:
Predict shifts in steroid output in response to endocrine-active chemicals. researchgate.net
Identify key control points and rate-limiting steps in the 11OHT pathway.
Simulate the dynamic interplay between the adrenal glands and peripheral tissues.
Moreover, molecular modeling techniques like docking and molecular dynamics simulations can provide atomic-level insights into how this compound interacts with its binding partners. nih.govnih.gov These approaches can predict binding affinities for nuclear receptors and enzymes, helping to explain its relative potency and guide the development of selective modulators. nih.gov
Table 2: Applications of Computational Modeling in Steroid Research
| Modeling Approach | Application | Potential for 11OHT Research |
|---|---|---|
| Mechanistic Mathematical Models | Simulate entire steroidogenic pathways and predict steroid concentrations. nih.govmssm.edu | Predict 11OHT levels under different physiological conditions and identify key regulatory enzymes. |
| Genome-Scale Metabolic Models (GEMs) | Integrate transcriptomic and proteomic data to model metabolism in specific disease states (e.g., cancer). researchgate.net | Elucidate the role of the 11OHT pathway in androgen-dependent diseases like prostate cancer. |
| Molecular Docking & Dynamics | Predict ligand-protein interactions and binding affinities at an atomic level. nih.govnih.gov | Determine the structural basis for 11OHT's interaction with the androgen receptor and metabolic enzymes. |
| Quantitative Systems Pharmacology (QSP) | Link pharmacokinetic models with systems biology models to predict drug effects across multiple biological scales. nih.gov | Model the systemic and tissue-specific effects of modulating 11OHT levels. |
Integration with Systems Biology Approaches to Understand Steroidome Regulation
To fully comprehend the role of this compound, it is essential to move beyond the study of a single compound and adopt a systems biology perspective. This involves integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to build a holistic view of the entire steroid network, or "steroidome." nih.gov
Future research should leverage these approaches to understand how the 11-oxygenated androgen pathway is regulated within the broader context of the adrenal and peripheral steroidome. For example, single-cell RNA sequencing can localize the expression of key steroidogenic enzyme genes to specific cell types within complex tissues, providing unprecedented spatial resolution. documentsdelivered.comnih.gov
By combining comprehensive steroid profiling (metabolomics) with gene and protein expression data from the same samples, researchers can construct network models that reveal how genetic variation or environmental exposures impact the entire steroid landscape. nih.gov This systems-level view is critical because the function of this compound is likely dependent on the local concentrations of other androgens, estrogens, and glucocorticoids. wikipedia.org A systems biology approach can help unravel these complex interactions and explain how the balance between different steroid pathways contributes to health and disease, ultimately paving the way for more targeted and personalized therapeutic strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways and purification protocols for 5-Androsten-3beta,11beta,17beta-triol?
- Methodological Answer: Synthesis typically involves enzymatic or chemical modification of precursors like dehydroepiandrosterone (DHEA) or androstenediol. Purification is achieved via reverse-phase HPLC or column chromatography, with LC-MS/MS used to confirm structural integrity and ≥98% purity (as per Cayman Chemical’s protocols) . Critical steps include controlling reaction pH (6.5–7.5) and temperature (25–30°C) to minimize byproducts.
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer: Store at –20°C in airtight, light-resistant containers to prevent degradation. Use PPE (gloves, lab coat, N95 respirator) during handling, as the compound may pose oral/ocular toxicity (GHS Category 4/2A) . Avoid inhalation of dust and work in a fume hood with negative pressure ventilation.
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer: LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ~0.1 ng/mL). Deuterated internal standards (e.g., D₃-5-Androsten-triol) correct for matrix effects. NMR (¹H and ¹³C) confirms stereochemical configuration, particularly at C3, C11, and C17 positions .
Advanced Research Questions
Q. How does this compound interact with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in metabolic studies?
- Methodological Answer: In vitro assays using transfected HEK-293 cells express human 11β-HSD1. Incubate the compound with NADPH cofactor (1 mM) and measure cortisol/cortisone ratios via ELISA. Contradictory activity data (e.g., substrate vs. inhibitor roles) may arise from assay pH variations (optimal pH 7.4 vs. 9.0 for oxidative vs. reductive activity) .
Q. How can researchers resolve contradictory data on the compound’s acute toxicity across safety reports?
- Methodological Answer: Discrepancies in GHS classifications (e.g., Cayman’s H302 vs. non-hazardous ratings in other SDS) stem from batch-specific impurities or solvent residues. Conduct elemental analysis (CHNS/O) and ICP-MS to rule out heavy metal contaminants. Validate toxicity via OECD Guideline 423 acute oral toxicity tests in rodent models .
Q. What in silico strategies predict the compound’s binding affinity to androgen receptors?
- Methodological Answer: Molecular docking (AutoDock Vina) with crystal structures of human androgen receptor (PDB: 2AM9) identifies key hydrogen bonds at Arg752 and Gln711. QSAR models prioritize steric parameters (e.g., molar refractivity) and logP values (2.1–2.5) to optimize bioactivity .
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) with UPLC monitoring shows ≤5% degradation at pH 7.4. Degradation products include 11-keto and 17-keto derivatives. Use cryopreservation (–80°C) for long-term stock solutions in cell culture studies .
Q. What methods ensure enantiomeric purity during stereoselective synthesis?
- Methodological Answer: Chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (85:15) mobile phase resolves 3β,11β,17β-triol from 3α isomers. X-ray crystallography confirms absolute configuration, with Rf values cross-validated against reference standards .
Notes for Experimental Design
- Contradiction Mitigation : Replicate studies across independent labs using identical batches (Lot# verification) .
- Ethical Compliance : Adhere to institutional guidelines for steroid handling (e.g., NIH Steroid Hormone Biosafety Level 2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
